ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as cyano, carboxamido, and ester groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as 2-bromo-3-methylthiophene with a cyano group donor under suitable conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the intermediate with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under amide coupling conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxamido groups can facilitate binding to specific sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-5-(1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate: Lacks the 1,4-dimethyl substitution on the pyrazole ring.
Methyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of its functional groups and the specific substitutions on the thiophene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C13H14N4O2S
- Molecular Weight: 286.34 g/mol
These properties contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the pyrazole moiety is significant for its biological effects, as it is known to interact with enzymes and receptors involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play a role in disease pathways, particularly in cancer and inflammatory conditions.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Study:
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibition of cell proliferation in lung and liver carcinoma cells, with IC50 values comparable to established chemotherapeutics like Cisplatin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 8.74 | |
Cisplatin | A549 (Lung) | 6.39 | |
This compound | HepG2 (Liver) | 5.35 | |
Cisplatin | HepG2 (Liver) | 3.78 |
Antiviral Activity
Research indicates that pyrazole derivatives can also exhibit antiviral properties. A related study focused on the inhibition of HIV replication by pyrazole-based compounds showed promising results, suggesting that structural modifications could enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole ring significantly affect its potency and selectivity towards specific targets.
Key Findings:
- Substituent Effects: Electron-withdrawing groups at specific positions on the pyrazole ring enhance inhibitory activity against cancer cell lines.
- Hydrophobic Interactions: The presence of methyl and ethyl groups increases lipophilicity, improving membrane permeability and bioavailability.
Properties
IUPAC Name |
ethyl 4-cyano-5-[(1,4-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-5-22-15(21)12-9(3)10(6-16)14(23-12)17-13(20)11-8(2)7-19(4)18-11/h7H,5H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIUAMFYRIJPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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